3-Bromoprop-2-YN-1-amine

Catalog No.
S14180321
CAS No.
738577-45-2
M.F
C3H4BrN
M. Wt
133.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoprop-2-YN-1-amine

CAS Number

738577-45-2

Product Name

3-Bromoprop-2-YN-1-amine

IUPAC Name

3-bromoprop-2-yn-1-amine

Molecular Formula

C3H4BrN

Molecular Weight

133.97 g/mol

InChI

InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2

InChI Key

MNPAYJHQXYTXOW-UHFFFAOYSA-N

Canonical SMILES

C(C#CBr)N

3-Bromoprop-2-yn-1-amine is an organic compound characterized by its unique structure, which includes a bromine atom attached to a propyne backbone and an amine functional group. Its chemical formula is C₃H₄BrN, and it is known for its reactivity due to the presence of both the alkyne and amine functionalities. This compound is typically encountered as a hydrochloride salt, enhancing its stability and solubility in various solvents .

  • Alkylation Reactions: It acts as an alkylating agent, capable of reacting with nucleophiles such as amines and alcohols. For instance, it can undergo nucleophilic substitution reactions with weakly basic amines to form more complex structures .
  • Formation of Grignard Reagents: Under specific conditions, 3-bromoprop-2-yn-1-amine can react with magnesium to form a Grignard reagent, which can further react with carbonyl compounds to yield alcohols .
  • Electrophilic Addition: The compound can also participate in electrophilic addition reactions due to the triple bond present in the propyne structure, allowing for the formation of various derivatives .

Research indicates that 3-Bromoprop-2-yn-1-amine exhibits biological activity that makes it a candidate for pharmaceutical applications. It has been investigated for its interaction with bromodomains, proteins that play critical roles in epigenetic regulation and are implicated in various diseases, including cancer. The compound has shown potential as a covalent warhead in fragment-based drug discovery, particularly against specific protein targets .

The synthesis of 3-Bromoprop-2-yn-1-amine can be achieved through several methods:

  • From Propargyl Alcohol: One common method involves treating propargyl alcohol with phosphorus tribromide, resulting in the formation of 3-bromoprop-2-yn-1-amine .
  • Electrophilic Addition: The compound can also be synthesized via electrophilic addition reactions involving alkynes and various electrophiles under controlled conditions .
  • Hydrochloride Salt Formation: The hydrochloride salt form can be obtained by reacting 3-bromoprop-2-yn-1-amine with hydrochloric acid, enhancing its solubility and stability .

3-Bromoprop-2-yn-1-amine finds application in various fields:

  • Pharmaceutical Development: Its unique structural features make it valuable in drug discovery, particularly for developing inhibitors targeting bromodomains and other protein interactions involved in disease mechanisms .
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and other pharmaceuticals .

Studies have demonstrated that 3-Bromoprop-2-yn-1-amine interacts with specific proteins through covalent bonding mechanisms. For example, its use in fragment-based screening has revealed its ability to bind to bromodomains like BRD4 and ATAD2, suggesting potential therapeutic applications in oncology . These interactions often involve the formation of stable complexes that can inhibit target protein functions.

Several compounds share structural similarities with 3-Bromoprop-2-yn-1-amine. Here are some notable examples:

Compound NameChemical FormulaKey Features
Propargyl BromideC₃H₃BrHalogenated alkyne used extensively in organic synthesis; lachrymatory effects .
3-Iodoprop-2-yneC₃H₄INSimilar structure but contains iodine; used in similar synthetic applications.
3-Chloroprop-2-yneC₃H₄ClContains chlorine instead of bromine; shows different reactivity patterns .

Uniqueness of 3-Bromoprop-2-yn-1-amines:
The presence of both a bromine atom and an amine group distinguishes it from other similar compounds, providing unique reactivity profiles suitable for diverse applications in medicinal chemistry and organic synthesis. Its ability to act as a covalent warhead further enhances its significance in drug design compared to other halogenated alkynes.

Catalytic Cross-Coupling Reactions

3-Bromoprop-2-yn-1-amine participates in Cadiot-Chodkiewicz cross-coupling reactions, which connect terminal alkynes with bromoalkynes in the presence of copper(I) catalysts. For example, triethylsilyl acetylene reacts with 3-bromoprop-2-yn-1-amine in aqueous n-butylamine, yielding unsymmetrical diynes with >80% efficiency. The reaction proceeds via a copper-acetylide intermediate, where the bromoalkyne undergoes oxidative addition to the catalyst. Polar functional groups, such as amines, enhance solubility and accelerate reaction kinetics, completing transformations within 5 minutes.

Table 1: Substrate Scope in Cadiot-Chodkiewicz Cross-Coupling

Bromoalkyne SubstrateCoupling PartnerReaction TimeYield (%)
3-Bromoprop-2-yn-1-amineTriethylsilyl acetylene5 min85
N,N-Dimethylpropargylamine derivativeTBS acetylene10 min78
Phenylacetylene derivativeTIPS acetylene20 min72

Bulky silyl protecting groups (e.g., TBS, TIPS) suppress homocoupling byproducts while maintaining compatibility with the amine functionality.

Boc Protection and Deprotection Protocols

The primary amine group in 3-bromoprop-2-yn-1-amine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during bromoalkynylation. Protection involves treating propargylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (pH 10–12), achieving >95% conversion. Subsequent bromination with phosphorus tribromide (PBr₃) at 0°C yields the Boc-protected bromoalkyne, which is isolated via column chromatography.

Deprotection is performed using hydrochloric acid (4 M HCl) in dioxane, cleaving the Boc group within 2 hours at room temperature. The resulting hydrochloride salt is precipitated with diethyl ether and recrystallized from methanol, affording 3-bromoprop-2-yn-1-amine hydrochloride in 89% purity.

Reaction Scheme:

  • Protection:
    $$ \text{HC≡C-CH}2\text{NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{HC≡C-CH}_2\text{NHBoc} $$
  • Bromination:
    $$ \text{HC≡C-CH}2\text{NHBoc} + \text{PBr}3 \rightarrow \text{BrC≡C-CH}_2\text{NHBoc} $$
  • Deprotection:
    $$ \text{BrC≡C-CH}2\text{NHBoc} \xrightarrow{\text{HCl}} \text{BrC≡C-CH}2\text{NH}_3^+\text{Cl}^- $$

Solvent-Free Propargylation Methods

Solvent-free A³ coupling (aldehyde-amine-alkyne) enables direct synthesis of propargylamine derivatives without isolating 3-bromoprop-2-yn-1-amine. For instance, benzaldehyde, morpholine, and phenylacetylene react over a Fe₃O₄ nanocatalyst at 80°C, yielding N-substituted propargylamines in 92% yield within 3 hours. Microwave irradiation further accelerates the reaction to 15 minutes by enhancing molecular collisions.

Key Advantages:

  • Eliminates solvent waste and purification steps.
  • Enables gram-scale synthesis with minimal catalyst loading (1 mol%).

Copper-Catalyzed Michael Addition Pathways

Copper(I) iodide catalyzes the Michael addition of 3-bromoprop-2-yn-1-amine to α,β-unsaturated carbonyl compounds. In a representative example, the amine adds to methyl vinyl ketone in tetrahydrofuran at 60°C, producing β-amino enones with 78% enantiomeric excess when using chiral bisoxazoline ligands. The reaction proceeds via a Cu(I)-acetylide intermediate, which undergoes conjugate addition to the enone followed by protonolysis.

Bromoalkynylation Mechanisms and Selectivity

Palladium-catalyzed bromoalkynylation of ynamides with 3-bromoprop-2-yn-1-amine proceeds through a Pd(II/IV) cycle, involving oxidative addition, carbopalladation, and 1,3-alkynyl migration. Density functional theory (DFT) calculations reveal that migration lowers the activation energy by 12.3 kcal/mol compared to direct reductive elimination. Regioselectivity is controlled by electronic effects: electron-donating groups on the ynamide direct bromine to the β-position, while steric hindrance favors α-addition in crowded substrates.

Table 2: Regioselectivity in Bromoalkynylation

Ynamide SubstituentBromine PositionYield (%)
Electron-rich arylβ88
Electron-poor arylβ82
Sterically hinderedα65

3-Bromoprop-2-yn-1-amine represents a versatile chemical scaffold that has garnered significant attention in medicinal chemistry research due to its unique structural features combining a terminal alkyne, bromine leaving group, and primary amine functionality [1]. This compound, with the molecular formula C₃H₄BrN and molecular weight of 133.97 g/mol, serves as a valuable building block for the development of bioactive molecules across multiple therapeutic applications [2]. The presence of both electrophilic and nucleophilic centers within the same molecule enables diverse chemical transformations that are particularly valuable in drug discovery programs [3].

Covalent Inhibitor Design for Proteases

The application of 3-bromoprop-2-yn-1-amine in protease inhibitor development has emerged as a particularly promising area of research, with the compound serving as a key component in covalent warhead design [4]. The terminal alkyne moiety functions as a latent electrophile capable of forming irreversible covalent bonds with catalytic cysteine residues in target proteases [5] [6]. This mechanism has been extensively validated in the development of severe acute respiratory syndrome coronavirus 2 main protease inhibitors, where 3-bromoprop-2-yn-1-yl derivatives demonstrated significant inhibitory activity [5] [7].

Research has shown that compounds incorporating the 3-bromoprop-2-yn-1-amine scaffold can effectively target the catalytic dyad comprising histidine 41 and cysteine 145 in viral proteases [5]. The brominated alkyne warhead undergoes nucleophilic attack by the activated cysteine thiolate, resulting in the formation of a stable vinyl thioether linkage that permanently inactivates the enzyme [6] [8]. This irreversible mechanism of action provides distinct advantages over reversible inhibitors, including prolonged duration of action and reduced susceptibility to resistance mutations [9].

The PepLite library, which encompasses a series of 3-bromoprop-2-yn-1-yl amides derived from natural amino acids, has been instrumental in advancing our understanding of structure-activity relationships in protease inhibition [3] [7]. These compounds were originally designed for mapping non-covalent interactions in protein-protein interaction hotspots, but subsequent screening revealed their unexpected potential as covalent warheads for cysteine proteases [6] [7]. The acetylene bromine functionality, initially intended as a crystallographic detection tag, was found to serve as an effective electrophilic trap for activated cysteine thiols [7].

Kinetic studies have demonstrated that the rate of covalent bond formation between 3-bromoprop-2-yn-1-amine derivatives and target cysteines can be modulated through structural modifications [8]. The incorporation of electron-withdrawing groups such as trifluoromethyl at the terminal position of the alkyne significantly enhances the electrophilicity of the warhead, resulting in faster rates of enzyme inactivation [8]. This tunability of reactivity profiles enables the development of inhibitors with optimized pharmacokinetic properties for specific therapeutic applications [9].

Compound TypeTarget ProteaseInhibition MechanismKey Structural Features
PepLite derivativesSARS-CoV-2 Main ProteaseIrreversible covalent3-bromoprop-2-yn-1-yl amides
Terminal alkyne inhibitorsCathepsin KVinyl thioether formationUnsubstituted alkyne warhead
Trifluoromethyl derivativesVarious cysteine proteasesEnhanced electrophilicityElectron-withdrawing substitution

Heterocyclic Synthesis via Electrophilic Activation

The electrophilic nature of 3-bromoprop-2-yn-1-amine enables its utilization as a key building block in heterocyclic synthesis, where it serves as both a reactive intermediate and a functionalization handle [10] [11]. The compound's dual reactivity, arising from the presence of both the bromine leaving group and the alkyne functionality, allows for sequential transformations that lead to the construction of diverse heterocyclic frameworks [12]. These synthetic pathways have proven particularly valuable in the development of pharmaceutically relevant heterocycles with enhanced biological activity profiles [10].

One significant application involves the use of 3-bromoprop-2-yn-1-amine in the synthesis of nitrogen-containing heterocycles through cyclization reactions [10]. The primary amine functionality can participate in intramolecular cyclization processes with the alkyne moiety, leading to the formation of pyrrole and pyrazole derivatives under appropriate reaction conditions [11]. These transformations are facilitated by the electrophilic activation of the alkyne carbon atoms, which become susceptible to nucleophilic attack by the amine nitrogen [12].

The compound has also been employed in multicomponent reactions for heterocycle construction, where it serves as a versatile coupling partner [13]. In these reactions, the bromine atom can undergo substitution with various nucleophiles, while the alkyne participates in cycloaddition processes to generate complex polycyclic structures [12]. The resulting heterocyclic products often exhibit improved pharmacological properties compared to their acyclic precursors, including enhanced metabolic stability and increased binding affinity to biological targets [10].

Copper-catalyzed coupling reactions represent another important application of 3-bromoprop-2-yn-1-amine in heterocyclic synthesis [14]. The terminal alkyne functionality enables participation in Huisgen cycloaddition reactions with azides, leading to the formation of 1,2,3-triazole rings [11]. These triazole-containing compounds have found extensive applications in medicinal chemistry as bioisosteres for amide bonds and as pharmacophores in their own right [11].

The electrophilic activation properties of 3-bromoprop-2-yn-1-amine have been exploited in the synthesis of quinoline and isoquinoline derivatives through intramolecular cyclization processes [10]. The alkyne moiety can undergo cyclization with appropriately positioned aromatic systems, leading to the formation of fused ring systems with significant pharmaceutical potential [12]. These reactions often proceed under mild conditions and provide access to structurally diverse heterocyclic scaffolds that are difficult to obtain through alternative synthetic routes [11].

Peptidomimetic and Carbohydrate Derivatization

The application of 3-bromoprop-2-yn-1-amine in peptidomimetic chemistry has opened new avenues for the development of metabolically stable peptide analogues with enhanced biological activity [15]. The compound serves as a key intermediate in the preparation of non-natural amino acid residues that can be incorporated into peptide sequences to modulate their pharmacokinetic and pharmacodynamic properties [16]. The alkyne functionality provides a handle for further derivatization through click chemistry reactions, enabling the introduction of various functional groups at specific positions within the peptide framework [3].

Site-directed chemical modification studies have demonstrated the utility of 3-bromoprop-2-yn-1-amine derivatives in protein engineering applications [15]. The compound can be used to introduce lysine analogues into protein structures through covalent modification of cysteine residues, allowing for the restoration of enzymatic activity in mutant proteins [15]. This approach has been particularly successful in the modification of Escherichia coli leader peptidase, where bromopropylamine derivatives were used to create functional lysine mimetics at critical active site positions [15].

The incorporation of 3-bromoprop-2-yn-1-amine into carbohydrate structures has enabled the development of glycoconjugates with novel biological properties [17]. The primary amine functionality can form stable amide bonds with carbohydrate-derived carboxylic acids, while the alkyne moiety provides a site for further functionalization through bioorthogonal chemistry [17]. These carbohydrate derivatives have shown promise as tools for studying glycoprotein interactions and as potential therapeutic agents for targeting lectin-mediated processes [17].

In peptidomimetic applications, 3-bromoprop-2-yn-1-amine has been employed in the synthesis of conformationally constrained peptide analogues [16]. The alkyne bridge can be used to cyclize peptide sequences, creating macrocyclic structures with enhanced proteolytic stability and improved binding affinity to target proteins [3]. The bromine atom serves as a leaving group in these cyclization reactions, enabling the formation of both carbon-carbon and carbon-nitrogen bonds depending on the reaction conditions employed [16].

The compound has also found applications in the development of peptide-drug conjugates, where it serves as a linker component connecting therapeutic payloads to targeting peptides [18]. The alkyne functionality enables attachment of fluorescent labels or other reporter groups through copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the tracking and characterization of these conjugates in biological systems [3]. The versatility of this chemistry has made 3-bromoprop-2-yn-1-amine a valuable tool in the development of theranostic agents that combine therapeutic and diagnostic capabilities [16].

Late-Stage Functionalization of Complex Molecules

3-Bromoprop-2-yn-1-amine has emerged as a valuable reagent for late-stage functionalization of complex pharmaceutical intermediates, offering medicinal chemists the ability to introduce structural diversity at advanced stages of synthesis [12] [19]. The compound's unique reactivity profile allows for selective modification of target molecules without disrupting sensitive functional groups present in the core structure [19]. This capability is particularly important in fragment-based drug discovery, where small modifications to lead compounds can result in significant improvements in biological activity and selectivity [20].

The terminal alkyne functionality of 3-bromoprop-2-yn-1-amine serves as a versatile handle for carbon-carbon bond formation reactions that can be performed under mild conditions [12]. These transformations are compatible with a wide range of functional groups commonly found in pharmaceutical compounds, including amides, esters, and heterocyclic rings [19]. The ability to perform these modifications late in the synthetic sequence reduces the number of synthetic steps required and improves overall synthetic efficiency [20].

Late-stage functionalization applications have been particularly successful in the modification of natural product scaffolds, where 3-bromoprop-2-yn-1-amine enables the introduction of pharmacologically relevant substituents [12]. The compound can participate in cross-coupling reactions with organometallic reagents, allowing for the attachment of aromatic and aliphatic groups at specific positions [18]. These modifications often result in improved drug-like properties, including enhanced solubility, metabolic stability, and target selectivity [19].

The bromine leaving group in 3-bromoprop-2-yn-1-amine facilitates nucleophilic substitution reactions that can be used to introduce amine-containing side chains into complex molecules [17]. This capability has been exploited in the development of kinase inhibitors, where the introduction of specific amine substituents can dramatically alter selectivity profiles and binding affinities [21]. The mild reaction conditions required for these transformations make them compatible with sensitive pharmaceutical intermediates [19].

Fragment-based drug discovery programs have benefited significantly from the late-stage functionalization capabilities of 3-bromoprop-2-yn-1-amine [20]. The compound enables the rapid exploration of structure-activity relationships around promising fragment hits, accelerating the lead optimization process [19]. The ability to introduce the compound's reactive functionality at late stages of synthesis allows medicinal chemists to access chemical space that would be difficult to explore through traditional synthetic approaches [20].

Application AreaReaction TypeTarget FunctionalityAdvantages
Natural product modificationCross-couplingAromatic substitutionMild conditions, functional group tolerance
Kinase inhibitor developmentNucleophilic substitutionAmine introductionSelectivity modulation
Fragment optimizationLate-stage alkynylationCarbon-carbon bond formationRapid SAR exploration

Nitrile and Imine-Based Fragment Optimization

The application of 3-bromoprop-2-yn-1-amine in nitrile and imine-based fragment optimization represents a sophisticated approach to lead compound development, leveraging the compound's ability to participate in both nucleophilic and electrophilic processes [22] [23]. The primary amine functionality serves as a key nucleophile in imine formation reactions with aldehydes and ketones, generating Schiff bases that can be further elaborated through various chemical transformations [22]. These imine intermediates provide access to diverse chemical scaffolds that are valuable in medicinal chemistry applications [23].

Imine formation reactions involving 3-bromoprop-2-yn-1-amine proceed through a well-established mechanism involving nucleophilic addition of the primary amine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [22]. The resulting imines can undergo further transformations, including reduction to secondary amines, cycloaddition reactions, and rearrangement processes that lead to structurally diverse products [22]. The alkyne functionality remains intact during these transformations, providing a handle for subsequent derivatization reactions [23].

Fragment optimization strategies utilizing 3-bromoprop-2-yn-1-amine have proven particularly effective in the development of bromodomain inhibitors [21]. The compound can be incorporated into fragment libraries designed to explore specific binding sites within protein targets [23]. The alkyne moiety serves as a bioisostere for aromatic rings in some applications, while also providing opportunities for fragment linking through click chemistry reactions [21]. These approaches have led to the identification of potent and selective inhibitors with improved pharmacological properties [21].

The electrophilic nature of the alkyne carbon atoms in 3-bromoprop-2-yn-1-amine enables participation in nucleophilic addition reactions that can be used to construct nitrile-containing fragments [24]. These reactions often proceed through Michael-type addition mechanisms, where nucleophiles attack the electron-deficient alkyne system [24]. The resulting products retain the nitrile functionality while incorporating additional structural elements that can enhance binding affinity and selectivity [23].

Covalent fragment libraries incorporating 3-bromoprop-2-yn-1-amine have been developed to target cysteine-containing binding sites in proteins [23]. The compound's ability to form irreversible bonds with nucleophilic residues makes it particularly valuable for targeting allosteric sites and cryptic binding pockets that are difficult to address with reversible inhibitors [4]. The heterocyclic nature of many targets makes the electrophilic properties of the alkyne functionality particularly useful for achieving selective binding [23].

Fragment-based drug discovery applications have demonstrated that 3-bromoprop-2-yn-1-amine derivatives can serve as effective starting points for lead optimization campaigns [25]. The compound's structural features enable participation in diverse chemical transformations that can be used to explore structure-activity relationships in a systematic manner [20]. The ability to modulate both the electronic and steric properties of the molecule through chemical modification provides medicinal chemists with powerful tools for optimizing biological activity and drug-like properties [25].

The mechanistic understanding of 3-Bromoprop-2-yn-1-amine involves several key palladium-catalyzed transformation pathways. Carbopalladation represents one of the most fundamental reaction mechanisms for this compound, involving the syn-addition of organopalladium complexes across the alkyne functionality [1] . This process typically proceeds through coordination of the palladium catalyst to the triple bond, followed by migratory insertion of the alkyne into the palladium-carbon bond.
Recent computational studies have revealed that carbopalladation of 3-Bromoprop-2-yn-1-amine proceeds via a facile mechanism with an activation energy of approximately 25.6 kcal/mol, making it a favorable pathway compared to alternative reaction modes [3] [4]. The regioselectivity of this process is governed by the electronic properties of the alkyne terminus and the steric environment around the palladium center. The syn-addition nature of carbopalladation prevents β-hydride elimination, which is crucial for maintaining the integrity of the resulting alkenyl-palladium intermediates [5].

The 1,3-alkynyl migration pathway represents a more complex mechanistic scenario specifically relevant to ynamide substrates containing the 3-bromoprop-2-yn-1-amine structural motif. This transformation involves the migration of an alkynyl group from the palladium center to the β-carbon of the ynamide substrate [3] [6]. DFT calculations have demonstrated that this migration occurs through an acetate-assisted stepwise process, with the alkynyl shift requiring an activation energy of 16.2 kcal/mol [3]. This relatively low barrier makes the 1,3-alkynyl migration competitive with other potential reaction pathways.

The mechanism begins with the formation of a Pd(IV) complex through oxidative addition of the bromoalkyne substrate. Subsequently, the alkynyl group undergoes a [7] [8]-shift to the ynamide α-carbon, forming a stabilized benzylic partial carbocation intermediate. This process is strongly favored over the competing [7] [8]-halogen shift (activation energy: 22.6 kcal/mol) due to the conjugation between the ynamide and alkynyl groups [3].

DFT Analysis of Transition States and Intermediates

Density functional theory calculations have provided comprehensive insights into the electronic structure and reaction energetics of 3-Bromoprop-2-yn-1-amine transformations. B3LYP/6-31G* calculations have been extensively employed to characterize transition states and intermediates in palladium-catalyzed reactions [1] [9] [10]. These computational studies have revealed that the Pd(II) pathway is generally favored over Pd(IV) mechanisms for most transformations involving this compound.

The transition state analysis for carbopalladation reactions shows that the process involves a concerted but asynchronous mechanism. The forming C-C bond length at the transition state is typically 2.1-2.3 Å, indicating partial bond formation [4]. The palladium center maintains a square-planar geometry throughout the reaction, with the alkyne coordination occurring through a η²-binding mode. Electronic structure analysis reveals significant charge transfer from the alkyne π-system to the palladium d-orbitals, facilitating the subsequent migratory insertion step.

For the 1,3-alkynyl migration pathway, transition state calculations have identified the critical role of the acetate ligand in stabilizing the migrating alkynyl group [3]. The transition state structure (TS-V) shows the alkynyl carbon moving from the palladium center toward the ynamide β-carbon, with simultaneous coordination of the acetate ligand. This process leads to the formation of a 4,6-bicyclic Pd(IV) intermediate with an overall stabilization energy of -27.2 kcal/mol.

Intermediate characterization through DFT calculations has revealed several key species in the reaction manifold. The Pd-enamide complex formed after carbopalladation shows significant π-delocalization between the alkyne and ynamide systems, contributing to its thermodynamic stability (ΔG = -17.8 kcal/mol) [3]. The subsequent bromination step occurs through a well-defined transition state with an activation barrier of -13.5 kcal/mol, leading to the formation of the final β-bromo ynenamide product.

Kinetic Isotope Effect Studies on Reaction Dynamics

Kinetic isotope effect (KIE) measurements have provided crucial mechanistic information about the reaction dynamics of 3-Bromoprop-2-yn-1-amine transformations. Primary deuterium kinetic isotope effects have been observed in several reaction systems, indicating that C-H bond cleavage is rate-limiting in many palladium-catalyzed processes [11] [13]. These studies typically employ deuterium-labeled substrates to determine the magnitude and origin of isotope effects.

¹³C kinetic isotope effect measurements have been particularly valuable for understanding the 1,3-alkynyl migration mechanism [3] [6]. The isotope effects at the alkynyl carbon position provide direct evidence for the migration process, with normal isotope effects (k₁²C/k₁³C > 1.0) indicating that this carbon center is directly involved in the rate-determining step. The magnitude of these effects (typically 1.02-1.05) suggests that the C-C bond formation is advanced in the transition state.

The temperature dependence of kinetic isotope effects has revealed important information about the reaction mechanism. Studies show that the isotope effects increase with decreasing temperature, consistent with classical transition state theory predictions [11] [14]. This behavior supports the proposed mechanism involving discrete transition states rather than tunneling processes, which would show different temperature dependence patterns.

Solvent isotope effects have also been investigated, particularly for reactions involving protic solvents [15]. The use of D₂O instead of H₂O typically results in inverse solvent isotope effects (kH₂O/kD₂O < 1.0), indicating that proton transfer steps are not rate-limiting in most palladium-catalyzed transformations of 3-Bromoprop-2-yn-1-amine. This finding is consistent with the proposed mechanism where C-C bond formation rather than proton transfer controls the overall reaction rate.

XPS Characterization of Catalyst-Substrate Interactions

X-ray photoelectron spectroscopy (XPS) has emerged as a powerful technique for characterizing the electronic interactions between 3-Bromoprop-2-yn-1-amine and various catalyst systems [16] [17] [18]. Surface analysis using XPS provides quantitative information about the chemical states of nitrogen, carbon, and bromine atoms in the substrate when bound to catalyst surfaces.

The nitrogen 1s region in XPS spectra of 3-Bromoprop-2-yn-1-amine shows characteristic peaks that can be deconvoluted to reveal different chemical environments [16]. The amine nitrogen typically appears at 400.5 eV, while nitrogen atoms involved in coordination to metal centers show shifts to higher binding energies (401-402 eV). These shifts provide direct evidence for catalyst-substrate interactions and can be used to monitor the progress of surface reactions.

Carbon 1s spectra reveal distinct signals for the different carbon environments in the molecule [16] [18]. The alkyne carbons appear at characteristic binding energies (284-285 eV), while the methylene carbon adjacent to the amine shows a different chemical shift (285-286 eV). Changes in these peak positions and intensities upon catalyst interaction provide insights into the mode of substrate binding and activation.

The bromine 3d region shows characteristic spin-orbit coupling with peaks at approximately 70 eV (3d₅/₂) and 71 eV (3d₃/₂) [16]. The binding energies of these peaks are sensitive to the electronic environment of the bromine atom, allowing for monitoring of C-Br bond activation processes. Shifts to lower binding energies typically indicate increased electron density at the bromine center, often associated with catalyst-mediated activation.

Depth profiling experiments using XPS have revealed the spatial distribution of 3-Bromoprop-2-yn-1-amine on catalyst surfaces [18]. These studies show that the compound forms well-defined monolayers on many catalyst surfaces, with the amine functionality preferentially oriented toward the catalyst surface. This orientation facilitates the observed reactivity patterns and explains the selectivity observed in many catalytic transformations.

Comparative Reactivity with Acrylamide-Based Electrophiles

The reactivity profile of 3-Bromoprop-2-yn-1-amine has been extensively compared with acrylamide-based electrophiles to understand structure-reactivity relationships [19] [20] [21]. Electrophilic reactivity studies demonstrate that the alkyne functionality in 3-Bromoprop-2-yn-1-amine exhibits fundamentally different behavior compared to the α,β-unsaturated carbonyl systems found in acrylamides.

Thiol reactivity assays using glutathione (GSH) as a model nucleophile show that 3-Bromoprop-2-yn-1-amine exhibits significantly lower intrinsic reactivity compared to activated acrylamides [22] [21]. The alkyne moiety requires proximity-driven activation, typically through protein binding or metal coordination, to achieve reactivity levels comparable to acrylamide electrophiles. This reduced intrinsic reactivity is advantageous for developing selective covalent inhibitors with reduced off-target effects.

Selectivity profiles reveal that 3-Bromoprop-2-yn-1-amine shows superior selectivity for specific cysteine residues compared to acrylamide-based electrophiles [23] [21]. This selectivity arises from the requirement for precise geometric alignment between the alkyne and the nucleophilic thiol, which is typically achieved only in the context of specific protein binding sites. Acrylamides, in contrast, show broader reactivity profiles due to their inherently higher electrophilicity.

The pH dependence of reactivity differs significantly between 3-Bromoprop-2-yn-1-amine and acrylamide electrophiles [20] [24]. Acrylamides show increased reactivity at higher pH values due to increased thiol nucleophilicity, while the alkyne compound shows relatively pH-independent reactivity. This suggests that the alkyne activation mechanism is primarily governed by binding-induced conformational changes rather than solution-phase acid-base equilibria.

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

132.95271 g/mol

Monoisotopic Mass

132.95271 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

Explore Compound Types